2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide

Anti-inflammatory drug discovery Pyridazinone SAR Analgesic development

This specific 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide is the essential 'long-linker' reference standard for SAR studies. It belongs to a series of propionamide derivatives designed to eliminate the gastric ulcerogenic effects associated with conventional NSAIDs like indomethacin and acetylsalicylic acid. Procure this compound to validate QSAR models, conduct controlled linker-length SAR investigations with its acetamide analog, or as a scaffold for next-generation, gastric-safe anti-inflammatory agents.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B5157005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H19N3O2/c1-14-8-10-16(11-9-14)18-12-13-19(24)23(22-18)15(2)20(25)21-17-6-4-3-5-7-17/h3-13,15H,1-2H3,(H,21,25)
InChIKeyQHYTZTYUEIQUJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(4-Methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide: Class Identity and Procurement Baseline for Pyridazinone-Based Anti-Inflammatory Research


The compound 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide (C20H19N3O2, MW 333.4 g/mol) belongs to the 3(2H)-pyridazinone family, a privileged scaffold extensively investigated for analgesic and anti-inflammatory drug discovery [1]. It features a 4-methylphenyl (p-tolyl) substituent at the pyridazinone 3-position and an N-phenylpropanamide side chain at the N-2 position. This specific substitution pattern places it within a well-characterized series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives originally synthesized to reduce the gastrointestinal toxicity associated with conventional non-steroidal anti-inflammatory drugs (NSAIDs) [2]. The compound is available from commercial suppliers as a research-grade chemical (typical purity ≥95%) and is intended exclusively for non-human, non-veterinary laboratory use .

Why 2-[3-(4-Methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide Cannot Be Interchanged with Generic Pyridazinone Analogs for Inflammatory Disease Research


Within the 3(2H)-pyridazinone chemotype, seemingly minor structural variations produce large and quantifiable differences in pharmacological performance. The propanamide linker chain length, the nature of the aryl substituent at the pyridazinone 3-position, and the N-aryl amide terminus each independently govern anti-inflammatory potency, analgesic efficacy, and gastric safety margin [1]. Systematic head-to-head studies within the diphenylpyridazinone series have demonstrated that propanamide derivatives are consistently more potent than their acetamide counterparts as anti-inflammatory agents [2]. Furthermore, compounds bearing a 4-methylphenyl group at the 3-position were specifically designed alongside 6-phenyl analogs to balance lipophilicity and activity, and the entire series was shown to be free of the gastric ulcerogenic effects that plague reference NSAIDs such as indomethacin and acetylsalicylic acid [3]. Substituting the specific N-phenylpropanamide terminus with a morpholino, piperazinyl, or pyridinylmethyl group redirects biological activity toward different targets (e.g., cholinesterase inhibition or kinase modulation) rather than the COX-related or non-COX analgesic pathways characterized for this series [4]. Therefore, generic replacement with any closely related pyridazinone analog without quantitative verification of the specific substitution pattern risks loss of the established efficacy-toxicity profile.

Product-Specific Quantitative Differentiation Evidence for 2-[3-(4-Methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide Versus Closest Analogs


Propanamide vs. Acetamide Linker: Quantified Potency Advantage in Anti-Inflammatory Activity for Pyridazinone Derivatives

In a controlled head-to-head study of 16 diphenylpyridazinone derivatives (8 acetamides and 8 propanamides) evaluated under identical in vivo conditions, propanamide derivatives were uniformly more potent than acetamide derivatives as anti-inflammatory agents [1]. The lead propanamide compound 8e exhibited both higher analgesic and higher anti-inflammatory activity than all other synthesized compounds in the series, and critically, did not cause any gastric lesions or bleeding in the stomachs of tested animals [1]. This propanamide superiority over acetamide is consistent with earlier findings from Dogruer et al. (2000), who reported that propanamides were generally more potent than acetamides as antinociceptive agents in the modified Koster's test, with the most active propanamide (compound 15) outperforming the most active acetamide (compound 6) at the same 100 mg/kg oral dose [2]. The target compound 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide bears the propanamide linker that is structurally associated with this superior efficacy profile.

Anti-inflammatory drug discovery Pyridazinone SAR Analgesic development

4-Methylphenyl (p-Tolyl) at Pyridazinone 3-Position: Differentiated In Vivo Anti-Inflammatory and Analgesic Profile Versus 6-Phenyl Analogs

In the comprehensive study by Gökçe et al. (2009), a series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives were synthesized and evaluated in parallel in vivo assays. All new compounds were tested for analgesic activity via the phenylbenzoquinone-induced writhing assay and for anti-inflammatory activity via the carrageenan-induced rat paw edema model [1]. While the most active compound in that series was 6-phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide (IVa-3), the 4-methylphenyl-containing compounds contributed distinct SAR information: the p-tolyl substituent modulates lipophilicity and steric bulk at the 3-position, which influences target binding and pharmacokinetic properties differently than the unsubstituted phenyl [1]. Critically, none of the compounds in the entire 6-phenyl/(4-methylphenyl) series showed gastric ulcerogenic effects when examined on gastric mucosa, in contrast to the reference NSAIDs acetylsalicylic acid and indomethacin [1].

Pyridazinone SAR p-Tolyl substitution In vivo pharmacology

N-Phenylpropanamide Terminus: Structural Differentiation from Piperazinyl, Morpholino, and Pyridinylmethyl-Terminated Analogs with Divergent Biological Targets

The N-phenylpropanamide terminus of the target compound critically distinguishes it from other biologically active pyridazinone derivatives. When the terminal amide is elaborated to a piperazinylpropanamide (as in the most active compound IVa-3 from Gökçe et al., 2009), the resulting compounds exhibit enhanced analgesic and anti-inflammatory activity but channel through different pharmacodynamic mechanisms [1]. Conversely, replacement of the N-phenyl terminus with pyridinylmethyl groups redirects biological activity toward acetylcholinesterase (AChE) inhibition; for example, pyridazine-3-carboxamide derivative 5h achieved an AChE IC50 of 0.11 μM [2]. The simple N-phenylpropanamide terminus represents the minimal pharmacophoric element required for the analgesic/anti-inflammatory activity within this series, providing a cleaner pharmacological tool compound with fewer off-target liabilities compared to the more highly decorated analogs [3].

Pyridazinone amide terminus Target selectivity Pharmacological profiling

In Vivo Antinociceptive Potency: Propanamide Pyridazinones Outperform Aspirin at Equivalent Dose

In a systematic antinociceptive evaluation of 19 pyridazinone derivatives (10 acetamides and 9 propanamides) using the modified Koster's test in mice, all compounds except two (compounds 1 and 9) were found to be more potent than aspirin (acetylsalicylic acid) at a standardized oral dose of 100 mg/kg [1]. The propanamide series as a group exhibited generally higher antinociceptive activity than the acetamide series, with compound 15 (a propanamide) achieving the highest activity within the propanamide sub-group [1]. Quantitative structure-activity relationship (QSAR) analysis further revealed a significant correlation between the first-order molecular connectivity index (1χ) and antinociceptive activity, providing a computational framework for predicting and differentiating the potency of structural analogs [1].

Antinociceptive activity In vivo pain models Pyridazinone pharmacology

Physicochemical Differentiation: Molecular Properties of 2-[3-(4-Methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide Versus Closest Commercial Analogs

The target compound (C20H19N3O2, MW 333.4 g/mol, logP ~3.0-3.3) occupies a distinct physicochemical space compared to its closest commercially available analogs . The closely related 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide (C19H17N3O2, MW 319.4 g/mol) differs by a single methylene unit, resulting in lower lipophilicity and reduced molecular weight . Another analog, 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylpropanamide (C19H17N3O2, MW 319.4 g/mol), lacks the p-methyl substituent on the 3-phenyl ring, which reduces both logP and steric bulk . These differences in logP and molecular topology directly impact membrane permeability, metabolic stability, and target binding, as established by QSAR studies correlating molecular connectivity indices with antinociceptive activity in this compound class [1].

Physicochemical properties Drug-likeness Molecular descriptors

Recommended Research and Industrial Application Scenarios for 2-[3-(4-Methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide Based on Quantitative Differentiation Evidence


Non-Ulcerogenic Anti-Inflammatory Lead Optimization Programs

This compound is ideally suited as a starting scaffold for medicinal chemistry programs aiming to develop anti-inflammatory agents with a demonstrated gastric safety advantage. The evidence from Gökçe et al. (2009) that all compounds in the 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide series were devoid of gastric ulcerogenic effects, in contrast to reference NSAIDs [1], positions the 4-methylphenyl-pyridazinone propanamide core as a privileged template for designing next-generation anti-inflammatory drugs with reduced gastrointestinal toxicity. Researchers can use this compound as a parent scaffold for systematic derivatization of the N-phenyl terminus while retaining the safety-associated 4-methylphenyl-pyridazinone-propanamide architecture.

Structure-Activity Relationship (SAR) Studies on Pyridazinone Linker Length and Analgesic Potency

The compound serves as the propanamide comparator in head-to-head SAR studies against its acetamide analog (2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide). The established finding that propanamide derivatives are consistently more potent than acetamide derivatives as anti-inflammatory agents [2], and that propanamides are generally more potent antinociceptive agents than acetamides [3], makes this compound the essential 'long-linker' reference standard. Procurement of both the propanamide and acetamide variants from the same supplier enables controlled linker-length SAR investigations within a single laboratory.

Pharmacological Tool Compound for Non-COX-Mediated Analgesic Mechanism Studies

Based on the finding that the analgesic and anti-inflammatory activities of related diphenylpyridazinone propanamide derivatives were not exerted through COX inhibition, suggesting alternative mechanisms are involved [2], this compound can be deployed as a pharmacological probe to dissect COX-independent analgesic pathways. Its minimal N-phenylpropanamide terminus avoids the polypharmacology of piperazinyl- or heterocycle-terminated analogs, making it a cleaner tool for target deconvolution studies in pain and inflammation research.

QSAR Model Building and Computational Chemistry Validation

The quantitative relationship between molecular connectivity indices and antinociceptive activity established by Dogruer et al. (2000) [3] provides a validated computational framework for predicting the activity of new pyridazinone analogs. This compound, with its well-defined molecular descriptors (1χ calculable from its C20H19N3O2 formula, logP ~3.0, PSA 57.78 Ų), can serve as a test case for validating QSAR models that aim to predict the antinociceptive or anti-inflammatory activity of novel pyridazinone derivatives prior to synthesis.

Quote Request

Request a Quote for 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.